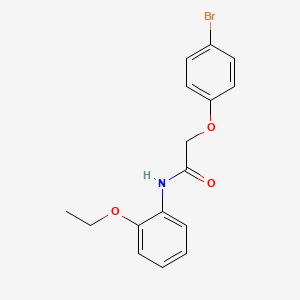![molecular formula C15H19N3O2S B3740592 N-{5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B3740592.png)
N-{5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide
Vue d'ensemble
Description
N-{5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide, commonly known as DMPT, is a synthetic compound that has gained significant attention in the field of animal nutrition. DMPT is a feed additive that has been shown to improve the growth performance of various animal species, including fish, shrimp, and poultry.
Mécanisme D'action
The exact mechanism of action of DMPT is not fully understood. However, it is believed that DMPT acts as a potent attractant for aquatic animals, stimulating their feeding behavior and increasing their appetite. DMPT has also been shown to enhance the secretion of digestive enzymes, leading to improved nutrient absorption and utilization.
Biochemical and Physiological Effects:
DMPT has been shown to have several biochemical and physiological effects in animals. Studies have shown that DMPT can increase the activity of digestive enzymes, such as trypsin and lipase, leading to improved nutrient utilization. DMPT has also been shown to enhance the immune response of animals, increasing their resistance to diseases and infections. Additionally, DMPT has been shown to improve the quality and flavor of meat and seafood, making it more appealing to consumers.
Avantages Et Limitations Des Expériences En Laboratoire
DMPT has several advantages as a feed additive in animal nutrition. It is a safe and effective compound that has been shown to improve the growth performance and health of various animal species. DMPT is also easy to administer, as it can be added to animal feed in small quantities. However, there are some limitations to the use of DMPT in lab experiments. DMPT may interact with other compounds in animal feed, leading to variable results. Additionally, the optimal dosage of DMPT may vary depending on the animal species and the specific conditions of the experiment.
Orientations Futures
There are several future directions for research on DMPT. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the study of the molecular mechanisms underlying the effects of DMPT on animal growth and health. Additionally, there is a need for further research on the optimal dosage and administration of DMPT in different animal species and under different conditions. Finally, there is a need for more research on the long-term effects of DMPT on animal health and the environment.
Conclusion:
In conclusion, DMPT is a synthetic compound that has gained significant attention in the field of animal nutrition. DMPT has been shown to improve the growth performance and health of various animal species, and has several advantages as a feed additive. However, there are some limitations to the use of DMPT in lab experiments, and further research is needed to fully understand its mechanism of action and long-term effects.
Applications De Recherche Scientifique
DMPT has been extensively studied for its potential as a feed additive in animal nutrition. Several studies have shown that DMPT can improve the growth performance of various animal species, including fish, shrimp, and poultry. DMPT has also been shown to enhance the immune response and disease resistance of animals, as well as improve the quality and flavor of meat and seafood.
Propriétés
IUPAC Name |
N-[5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-4-5-13(19)16-15-18-17-14(21-15)9-20-12-7-6-10(2)11(3)8-12/h6-8H,4-5,9H2,1-3H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUVKXOFUVOHRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)COC2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B3740510.png)
![ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B3740511.png)
![2,4-dichloro-N-{3-[(2-chloro-4-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B3740519.png)


![3-({2-[(2-fluorobenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B3740556.png)
![1-[(4-bromo-3-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3740566.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B3740571.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-1-naphthamide](/img/structure/B3740595.png)
![5-hydroxy-2-[(2-iodobenzoyl)amino]benzoic acid](/img/structure/B3740605.png)
![N-(3-{[(4-tert-butylphenoxy)acetyl]amino}phenyl)-3-chlorobenzamide](/img/structure/B3740619.png)
![{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}(phenyl)methanone](/img/structure/B3740624.png)
